molecular formula C7H9N3O B1628765 3,4-Diaminobenzamide CAS No. 7005-37-0

3,4-Diaminobenzamide

Cat. No.: B1628765
CAS No.: 7005-37-0
M. Wt: 151.17 g/mol
InChI Key: RGJXMMUQTCONEI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzamide is a chemical compound of significant interest in biochemical and cancer research. It is primarily investigated for its potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. Researchers utilize PARP inhibitors like this compound to sensitize cells to DNA-damaging agents, such as radiation and certain chemotherapeutics. By obstructing the DNA repair pathways, this compound can help induce cell death in cancerous cells, making it a valuable tool for studying novel combination cancer therapies. The structure of this compound is analogous to nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP. This structural similarity allows it to compete for the enzyme's active site, thereby inhibiting its catalytic activity. When PARP is unable to function, DNA single-strand breaks accumulate and can lead to the formation of more lethal double-strand breaks during DNA replication, ultimately triggering cell death. This mechanism is a cornerstone of research into synthetic lethality, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. As a research chemical, this compound is supplied with a guaranteed Certificate of Analysis (CoA) to ensure identity, purity, and quality. It is intended for use in laboratory research applications only and is not approved for diagnostic or therapeutic use in humans. Disclaimer: The information provided is based on compounds with similar names and structures (specifically 3-Aminobenzamide and 4-Aminobenzamide ) and is intended as a template. The specific applications, mechanism of action, and properties of this compound itself must be confirmed through scientific literature and experimental data.

Properties

IUPAC Name

3,4-diaminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJXMMUQTCONEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611414
Record name 3,4-Diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7005-37-0
Record name 3,4-Diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of 3,4-Dinitrobenzamide

The hydrogenation pathway begins with the preparation of 3,4-dinitrobenzamide, a nitro-substituted precursor. This intermediate is synthesized via nitration of benzamide derivatives under controlled conditions. For example, treating benzamide with a mixture of concentrated nitric acid and sulfuric acid at 0–5°C introduces nitro groups at the 3- and 4-positions of the aromatic ring. The reaction’s regioselectivity is governed by the electron-withdrawing nature of the amide group, which directs nitration to the meta and para positions.

Reaction Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature: 0–5°C
  • Duration: 6–8 hours
  • Yield: 70–80% (crude product)

Purification via recrystallization from ethanol-water mixtures enhances purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Hydrogenation to 3,4-Diaminobenzamide

The reduction of 3,4-dinitrobenzamide to this compound employs catalytic hydrogenation, a method favored for its scalability and minimal waste production. Palladium on carbon (Pd/C, 5–10 wt%) serves as the catalyst, with hydrogen gas (H₂) at 1–3 MPa pressure.

Optimized Parameters :

  • Catalyst loading: 5% Pd/C (0.1 equiv)
  • Solvent: Ethanol/water (4:1 v/v)
  • Temperature: 50–70°C
  • Pressure: 1 MPa
  • Duration: 12–24 hours
  • Yield: 85–92%

This method avoids stoichiometric reductants like iron powder, reducing metal contamination and simplifying post-reaction filtration. The final product exhibits >99% purity after activated charcoal treatment and vacuum drying.

Coupling Reactions Using 3,4-Diaminobenzoic Acid

Activation of 3,4-Diaminobenzoic Acid

An alternative route involves the coupling of 3,4-diaminobenzoic acid with ammonia. The carboxylic acid group is first activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Acyl Chloride Formation :

  • Reagent: SOCl₂ (2.5 equiv)
  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: 25°C (reflux)
  • Duration: 4 hours
  • Yield: 95–98%

The resulting 3,4-diaminobenzoyl chloride is highly reactive and must be handled under inert atmospheres to prevent hydrolysis.

Ammonolysis to Form this compound

The acyl chloride intermediate reacts with aqueous or gaseous ammonia to yield this compound. This step requires precise control of pH and temperature to minimize side reactions such as over-hydrolysis or dimerization.

Reaction Protocol :

  • Ammonia source: NH₃ (gas) or NH₄OH (28% w/w)
  • Solvent: Tetrahydrofuran (THF)/water (1:1 v/v)
  • Temperature: 0–5°C
  • Duration: 2 hours
  • Yield: 75–85%

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) may enhance reaction efficiency in non-aqueous media, achieving yields up to 90%.

Industrial-Scale Production Techniques

Continuous-Flow Hydrogenation

Industrial facilities adopt continuous-flow reactors to optimize the hydrogenation of 3,4-dinitrobenzamide. This approach ensures consistent product quality and reduces catalyst consumption.

Key Advantages :

  • Catalyst recycling: Pd/C is retained via in-line filtration.
  • Throughput: 50–100 kg/hour
  • Energy efficiency: 30% reduction compared to batch processes

Waste Management and Sustainability

Modern plants integrate solvent recovery systems to reclaim ethanol and DCM, achieving >95% solvent reuse. Solid wastes, primarily spent catalysts, undergo palladium recovery via acid leaching, reducing environmental impact.

Comparative Analysis of Synthesis Methods

Method Starting Material Yield (%) Purity (%) Cost (USD/kg)
Catalytic Hydrogenation 3,4-Dinitrobenzamide 85–92 >99 120–150
Coupling Reaction 3,4-Diaminobenzoic Acid 75–90 98–99 200–220

Catalytic hydrogenation dominates industrial production due to lower costs and higher yields. Conversely, coupling reactions suit small-scale synthesis where nitro precursors are unavailable.

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. PARP Inhibition

One of the primary applications of 3,4-diaminobenzamide is as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes can enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing their DNA.

  • Case Study : A study demonstrated that this compound significantly reduced brain infarction and neutrophil infiltration in a mouse model of cerebral ischemia. Administered prior to reperfusion, it showed a 30% decrease in infarct volume and a 72% reduction in neutrophil infiltration at optimal doses .

1.2. Neuroprotection

Research indicates that this compound provides neuroprotective effects in various models of brain injury. By inhibiting PARP activity, it helps mitigate neuronal damage following ischemic events.

  • Data Table: Neuroprotective Effects of this compound
StudyModelDose (mg/kg)Outcome
Cerebral Ischemia4030% reduction in infarct volume
Blast Exposure3Improved cell viability post-injury

Biochemical Research

2.1. DNA Repair Mechanisms

This compound has been extensively studied for its role in modulating DNA repair pathways. Its ability to inhibit PARP leads to altered kinetics in DNA strand-break rejoining.

  • Findings : In experiments with hydrogen peroxide-induced DNA damage, the presence of this compound slowed the rejoining process, indicating its potential use in studying DNA repair dynamics .

Material Science Applications

3.1. Synthesis of Novel Compounds

The compound serves as a scaffold for synthesizing new derivatives with potential pharmacological activities. Its structure allows for modifications that can enhance biological activity against various targets.

  • Case Study : A study on N-substituted aminobenzamide derivatives found that several compounds exhibited strong inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
  • Data Table: DPP-IV Inhibition by Aminobenzamide Derivatives
CompoundActivity (%) at 100 µM
Compound A38%
Compound B35%
Compound C30%

Mechanism of Action

The mechanism of action of 3,4-diaminobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

3,4-Diaminobenzoic Acid

Molecular Formula: C₇H₈N₂O₂
Molecular Weight: 152.15 g/mol
Key Differences:

  • Functional Group: Contains a carboxylic acid (-COOH) instead of an amide (-CONH₂), altering solubility and reactivity.
  • Applications: Acts as a precursor to 3,4-diaminobenzamide in peptide synthesis. Selective protection of its amino groups with Fmoc facilitates resin attachment during solid-phase peptide synthesis . Less studied in drug discovery compared to the amide derivative, likely due to lower membrane permeability caused by the ionizable carboxylate group.
  • Physical Properties: Higher polarity and lower logP compared to this compound, influencing pharmacokinetic profiles .

Table 1: Structural and Functional Comparison

Property This compound 3,4-Diaminobenzoic Acid
Molecular Formula C₇H₉N₃O C₇H₈N₂O₂
Functional Groups -NH₂, -CONH₂ -NH₂, -COOH
Molecular Weight (g/mol) 151.16 152.15
Key Applications Cyclophilin inhibitors, NCL Peptide synthesis precursor
Binding Affinity (Kd) Millimolar Not reported

2-Amino-3-methylpyridine

Molecular Formula: C₆H₈N₂
Molecular Weight: 108.14 g/mol
Key Differences:

  • Structural Backbone: Pyridine ring vs. benzene ring, with a methyl group at the 3-position.
  • Applications: Like this compound, it is a fragment-based binder to cyclophilins but exhibits distinct binding modes due to heterocyclic nitrogen atoms. Lower molecular complexity but comparable millimolar binding affinity in SPR assays .

Table 2: Cyclophilin Binder Comparison

Property This compound 2-Amino-3-methylpyridine
Binding Assay SPR, X-ray diffraction SPR, molecular dynamics
Binding Constant (Kd) ~1–10 mM ~1–10 mM
Target Relevance Broad cyclophilin isoforms Selective for specific isoforms

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula: C₉H₈O₄
Molecular Weight: 180.16 g/mol
Key Differences:

  • Substituents: Features hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid side chain, unlike the amino and amide groups in this compound.
  • Applications: Widely used in pharmacology (antioxidant, anti-inflammatory) and cosmetics, contrasting with this compound’s role in drug discovery and peptide chemistry .

Table 3: Pharmacological Compound Comparison

Property This compound Caffeic Acid
Key Functional Groups -NH₂, -CONH₂ -OH, -CH=CH-COOH
Bioactivity Cyclophilin binding Antioxidant, anti-inflammatory
Industrial Use Drug discovery Cosmetics, food additives

Biological Activity

3,4-Diaminobenzamide (3,4-DAB) is a compound with significant biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its therapeutic effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is a derivative of benzamide featuring two amino groups at the 3 and 4 positions. Its chemical structure is represented as follows:

  • Chemical Formula : C7_7H9_9N3_3O
  • Molecular Weight : 151.17 g/mol

Research indicates that 3,4-DAB exhibits its biological effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in cellular responses to DNA damage, and its inhibition can lead to various therapeutic outcomes:

  • Anti-inflammatory Effects : 3,4-DAB has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNFα in macrophages. This was demonstrated in studies where 3,4-DAB treatment resulted in decreased NFκB transcriptional activity and reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages .
  • Oxidative Stress Reduction : The compound also acts as a scavenger for reactive oxygen species (ROS), mitigating oxidative stress which is often implicated in various pathological conditions .

Therapeutic Applications

  • Liver Protection : In animal models, 3,4-DAB has been effective in preventing concanavalin A-induced liver injury. It significantly reduced tissue damage and inflammation by modulating immune responses and oxidative stress pathways .
  • Neuroprotection : Studies have indicated that 3,4-DAB may protect against neuronal damage by reducing neutrophil infiltration and myeloperoxidase activity during ischemic events in the intestine .

Antimicrobial Activity

Although less studied than its anti-inflammatory properties, preliminary investigations into derivatives of 4-amino benzamide suggest potential antimicrobial activities. Compounds derived from this family have shown moderate antibacterial and antifungal effects against various strains including Staphylococcus aureus and Aspergillus niger .

Case Study 1: Liver Injury Model

In a controlled study involving mice treated with concanavalin A to induce liver injury, administration of 3,4-DAB resulted in:

  • Reduction of Inflammation : Histological analysis showed significantly lower levels of inflammatory cell infiltration.
  • Biochemical Markers : Serum levels of liver enzymes (ALT and AST) were markedly reduced compared to untreated controls.

This suggests a protective role for 3,4-DAB against liver damage induced by inflammatory stimuli.

Case Study 2: Neuroprotective Effects

In another study focusing on intestinal ischemia-reperfusion injury, treatment with 3,4-DAB led to:

  • Improved Intestinal Integrity : Reduced myeloperoxidase activity indicated decreased neutrophil infiltration.
  • Enhanced Recovery : Histopathological examination revealed better preservation of intestinal architecture compared to controls.

Summary of Findings

Activity TypeEffectReference
Anti-inflammatoryReduces TNFα production
Oxidative stressScavenges ROS
Liver protectionPrevents liver injury
AntimicrobialModerate activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diaminobenzamide in peptide ligation?

  • Methodological Answer : A common approach involves solid-phase peptide synthesis (SPPS) using 3,4-diaminobenzoic acid as a precursor. The amino groups are selectively protected (e.g., with Fmoc-OSu under basic conditions in H₂O/CH₃CN), followed by coupling to a resin (e.g., Rink amide resin) using HBTU-DIEA activation. The Dbz (this compound) group is then converted to N-acyl-benzimidazolinone (Nbz) using p-nitrophenyl chloroformate, enabling native chemical ligation .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, broad singlets in the δ 3.14–3.40 ppm range correspond to NH₂ and NH groups. Mass spectrometry (MS) with LC/MS (e.g., M+H⁺ = 445.70) confirms molecular weight. Purity can be validated via high-performance liquid chromatography (HPLC) using standards referenced in chemical catalogs .

Q. What are the primary applications of this compound in biochemical assays?

  • Methodological Answer : It is widely used as a detection agent in immunostaining. For example, diaminobenzamide derivatives serve as chromogenic substrates in horseradish peroxidase (HRP)-based Western blotting, producing insoluble precipitates for signal visualization. Optimization includes controlling reaction times (10–30 minutes) and using blocking agents (e.g., BSA) to reduce background noise .

Advanced Research Questions

Q. How to address structural isomerism in this compound during synthesis?

  • Methodological Answer : The Dbz group can form meta- or para-nitrogen isomers during resin coupling. However, both isomers yield identical ligation products in native chemical ligation reactions. Structural ambiguity is resolved post-ligation by mass spectrometry or crystallography, as the isomers do not affect downstream reactivity .

Q. What methodologies are used to analyze hydrogen bonding in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding patterns. For instance, in N-(3,4-dihydroxybenzylidene)acetohydrazide monohydrate, intramolecular O-H···O hydrogen bonds stabilize the planar structure. Synchrotron radiation or low-temperature crystallography (100 K) enhances resolution for detecting weak interactions .

Q. How to resolve contradictions in purity assessments between HPLC and NMR data?

  • Methodological Answer : Discrepancies may arise from non-UV-active impurities (e.g., salts) undetected by HPLC. Cross-validate using:

  • Tandem MS/MS to identify trace contaminants.
  • Elemental analysis to verify stoichiometry (e.g., C₇H₈N₂O₂ for 3,4-diaminobenzoic acid).
  • Ion chromatography for ionic impurities .

Q. What strategies optimize the stability of this compound derivatives in aqueous solutions?

  • Methodological Answer : Stabilize via:

  • pH control : Buffers (pH 6–8) prevent deamination.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidative degradation, verified via accelerated stability testing (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobenzamide
Reactant of Route 2
Reactant of Route 2
3,4-Diaminobenzamide

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